1-Vinyltriazole
Overview
Description
1-Vinyltriazole is a heterocyclic compound with the molecular formula C4H5N3. It is a derivative of triazole, featuring a vinyl group attached to the nitrogen atom of the triazole ring. This compound is known for its versatility in various chemical reactions and its applications in different fields, including polymer science and medicinal chemistry .
Preparation Methods
1-Vinyltriazole can be synthesized through several methods. One common approach involves the reaction of alkynes with triazoles in the presence of an inorganic base under transition metal-free conditions. This method promotes the anti-Markovnikov stereoselective hydroamination of alkynes, yielding vinyl triazole derivatives with good yields and excellent functional group tolerance . Another method involves the radical copolymerization of methyl acrylate with 1-vinyl-1,2,4-triazole, which has been shown to produce copolymers with specific reactivity ratios .
Chemical Reactions Analysis
1-Vinyltriazole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the vinyl group into other functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the vinyl group.
Substitution: The vinyl group can participate in substitution reactions, where different substituents replace the hydrogen atoms.
Polymerization: This compound can be polymerized to form poly(1-vinyl-1,2,4-triazole) and its copolymers, which have applications in various fields.
Common reagents used in these reactions include inorganic bases, radical initiators like azobisisobutyronitrile (AIBN), and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Vinyltriazole and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-vinyltriazole involves its ability to form stable complexes with various metal ions and organic molecules. This property is attributed to the presence of nitrogen atoms in the triazole ring, which can coordinate with metal ions. In biological systems, this compound derivatives can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
1-Vinyltriazole is unique due to its vinyl group, which imparts distinct reactivity and properties compared to other triazole derivatives. Similar compounds include:
1-Vinylimidazole: Another vinyl-substituted heterocycle with similar polymerization properties.
4-Vinyl-1,2,3-triazole: A triazole derivative with a vinyl group at a different position on the ring.
2-Vinylpyridine: A vinyl-substituted pyridine with applications in polymer science.
These compounds share some reactivity patterns but differ in their specific applications and properties, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
1-ethenyltriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-2-7-4-3-5-6-7/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVBQSUFWURSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461835 | |
Record name | 1-vinyltriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41917-22-0 | |
Record name | 1-vinyltriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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